molecular formula C22H27BrN2O B11957154 N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide CAS No. 853333-44-5

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide

Cat. No.: B11957154
CAS No.: 853333-44-5
M. Wt: 415.4 g/mol
InChI Key: PIYILHGFFNCGBY-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is a chemical compound with the molecular formula C22H27BrN2O. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)quinoline with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

853333-44-5

Molecular Formula

C22H27BrN2O

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C22H26N2O.BrH/c1-15(2)24(16(3)4)22-14-21(17-10-12-18(25-5)13-11-17)23-20-9-7-6-8-19(20)22;/h6-16H,1-5H3;1H

InChI Key

PIYILHGFFNCGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC)C(C)C.Br

Origin of Product

United States

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